Diethyl dithiophosphate, potassium salt
Description
Significance and Interdisciplinary Relevance in Contemporary Chemistry
The significance of O,O-diethyl dithiophosphate (B1263838), potassium salt extends across multiple chemical disciplines, underscoring its interdisciplinary relevance. In the realm of materials science , it serves as a crucial precursor for the synthesis of metal sulfide (B99878) nanoparticles. nih.govbohrium.comresearchgate.net These nanoparticles exhibit unique photo- and electrochemical properties, making them valuable in applications such as catalysis, electronics, and photovoltaics. nih.govresearchgate.net The dithiophosphate ligand can thermally decompose in a controlled manner, yielding metal sulfide nanostructures with desired phases and morphologies. researchgate.net
In coordination chemistry , the diethyl dithiophosphate anion is a highly effective ligand for a wide array of transition metals. researchgate.netwikipedia.org Its ability to form stable complexes with metals like nickel, cobalt, and vanadium has been extensively studied. researchgate.net These complexes are not only of academic interest for their structural diversity but also have practical applications, for instance, in the development of catalysts for polymerization reactions. researchgate.net
Furthermore, the compound finds application in industrial chemistry , particularly in the mining sector as a flotation agent for the separation of precious and base metal sulfides. It is also utilized in the formulation of lubricant additives, where related dithiophosphate compounds are known for their anti-wear properties.
Foundational Principles of Dithiophosphate Chemistry and its Anion Derivatives
Dithiophosphates are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two sulfur atoms and two oxygen atoms, with the latter typically bonded to organic groups. The general formula for a dithiophosphate anion is (RO)₂PS₂⁻. In the case of O,O-diethyl dithiophosphate, the R groups are ethyl (C₂H₅) moieties.
The chemistry of the dithiophosphate anion is largely dictated by the nature of the P-S and P-O bonds. The two sulfur atoms act as soft donor atoms, making the dithiophosphate anion an excellent chelating or bridging ligand for soft metal ions according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org This property is fundamental to its role in coordination chemistry and mineral flotation.
The synthesis of dithiophosphates is typically achieved through the reaction of phosphorus pentasulfide (P₄S₁₀) with the corresponding alcohol. For O,O-diethyl dithiophosphoric acid, this involves the alcoholysis of P₄S₁₀ with ethanol. wikipedia.org The resulting acid can then be neutralized with a base, such as potassium hydroxide (B78521), to yield the potassium salt.
The dithiophosphate anion can exist in resonance structures, which contributes to its stability and versatile coordination behavior. It can coordinate to a metal center in a bidentate chelating fashion, forming a four-membered ring, or it can act as a bridging ligand, connecting two or more metal centers.
Overview of Key Academic Research Trajectories
Current academic research on O,O-diethyl dithiophosphate, potassium salt, and its derivatives is focused on several key areas:
Coordination Chemistry and Synthesis of Novel Metal Complexes: A significant research trajectory involves the synthesis and characterization of new transition metal complexes with dithiophosphate ligands. researchgate.net Researchers are exploring the diverse coordination modes of the diethyl dithiophosphate anion and the resulting structural and electronic properties of the metal complexes. This includes the study of multinuclear complexes and the influence of the alkyl groups on the properties of the resulting compounds.
Materials Science and Nanotechnology: The use of O,O-diethyl dithiophosphate and related compounds as single-source precursors for the synthesis of metal sulfide nanoparticles is a burgeoning field of research. nih.govbohrium.comresearchgate.net Studies are focused on controlling the size, shape, and crystalline phase of the nanoparticles by tuning the reaction conditions and the nature of the dithiophosphate precursor. The application of these nanomaterials in areas such as photocatalysis and energy storage is also being actively investigated. rsc.org
Electrochemistry of Dithiophosphate Complexes: The electrochemical behavior of metal dithiophosphate complexes is another area of active investigation. Studies have shown that these complexes can undergo stepwise electron transfer processes. researchgate.net The half-wave potentials of these complexes are influenced by the nature of the ligand, with dithiophosphates exhibiting different electrochemical properties compared to dithiocarbamates and xanthates. This research is relevant for applications in electroanalysis and the development of new redox-active materials.
Data Tables
Physicochemical Properties of O,O-Diethyl Dithiophosphate, Potassium Salt
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀KO₂PS₂ | |
| Molecular Weight | 224.33 g/mol | - |
| CAS Number | 3454-66-8 | |
| Appearance | White to off-white crystalline powder | americanelements.com |
| Melting Point | 187 °C (lit.) | - |
Selected Spectroscopic Data for Metal Dithiophosphate Complexes
| Complex | Technique | Key Data (cm⁻¹ or δ) | Source(s) |
| Ph₃Sn[S₂P(OCH₂)₂CEt₂] | IR (KBr) | ν(P)-O-C: 1068; ν(P-O-C): 995, 935; ν(sym PS₂): 686; ν(asym PS₂): 507 | scielo.org.mx |
| ³¹P NMR (CDCl₃) | δ 86.37 | scielo.org.mx | |
| Me₃Sn[S₂P(OCH₂)₂CEt₂] | ³¹P NMR (CDCl₃) | δ 91.35 | scielo.org.mx |
| Silver(I) diethyl dithiophosphate | Solid-State ³¹P MAS NMR | Multiple signals indicating bridging ligands | researchgate.net |
| O,O-diethyl thiophosphate (PT) | ³¹P NMR | Theoretical calculations show significant effects of solvent and relativity on chemical shifts. | rsc.orgresearchgate.net |
Crystallographic Data for a Related Gold(I) Dithiophosphonate Complex
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source(s) |
| [AuS₂P(Ph)(OC₅H₉)]₂ | Orthorhombic | Ibam | 12.434(5) | 19.029(9) | 11.760(4) | 90 | - |
| [AuS₂P(4-C₆H₄OMe)(O-menthyl)]₂ | Monoclinic | P2₁ | 7.288(2) | 12.676(3) | 21.826(4) | 92.04(3) | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10O2PS2- |
|---|---|
Molecular Weight |
185.2 g/mol |
IUPAC Name |
diethoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
IRDLUHRVLVEUHA-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=S)(OCC)[S-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Optimized Synthesis Routes for O,O-Diethyl Dithiophosphate (B1263838) Anion Formation
The creation of the O,O-diethyl dithiophosphate anion is a critical step, primarily achieved through the direct reaction of phosphorus pentasulfide with ethanol. Researchers have also explored alternative pathways to enhance efficiency and yield.
Nucleophilic Reaction of Phosphorus Pentasulfide with Ethanol
The most common method for preparing O,O-diethyl dithiophosphoric acid, the precursor to the target anion, is the treatment of phosphorus pentasulfide (P₂S₅ or P₄S₁₀) with ethanol. wikipedia.org This reaction involves the nucleophilic attack of the ethanol's hydroxyl group on the electrophilic phosphorus center of the phosphorus pentasulfide. organic-chemistry.orgbenicewiczgroup.com The process is typically conducted at elevated temperatures, such as 70°C or 90°C, to facilitate the reaction. google.comnih.gov The general reaction is often represented as:
P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S wikipedia.orgwikipedia.org
The reaction can be carried out in the presence of a catalyst to increase the reaction velocity and improve yields, which can exceed 95%. google.com Various catalysts, including water, phosphoric acid, and sulfuric acid, have been shown to accelerate the alcoholysis of phosphorus pentasulfide. google.com
Table 1: Representative Reaction Conditions for Diethyl Dithiophosphoric Acid Synthesis
| Reactants | Catalyst | Temperature | Yield | Source |
| Phosphorus Pentasulfide, Ethanol | None (control) | 70°C | 84.9% | google.com |
| Phosphorus Pentasulfide, Methanol (B129727) | Trimethyl Phosphine Sulfide (B99878) | - | 90.5% | google.com |
| Phosphorus Pentasulfide, Isopropanol | Tetrabutylphosphonium Bromide | - | 98.7% | google.com |
| Carboxylic Acids, Alcohols | Phosphorus Pentasulfide (as catalyst) | 110°C | High | organic-chemistry.org |
Alternative Synthetic Pathways and Derivatization
While the direct reaction with phosphorus pentasulfide is prevalent, other methods for generating dithiophosphoric acids exist. One alternative route involves the acidification of an ammonium (B1175870) salt precursor. For instance, dithiophosphoric acid-O,O-diethylester can be produced in high yield (98.2%) by reacting ammonium-O,O-diethyldithiophosphate with 75% phosphoric acid. prepchem.com
The resulting O,O-diethyl dithiophosphoric acid is a versatile intermediate for further derivatization. It readily reacts with bases to form various salts. wikipedia.org For example, it reacts with zinc oxide to produce zinc dithiophosphate, a widely used lubricant additive. wikipedia.org Furthermore, oxidation of the acid with iodine yields a disulfide, demonstrating another pathway for derivatization:
2 (RO)₂PS₂H + I₂ → (RO)₂P(S)S−SP(S)(OR)₂ + 2 HI wikipedia.org
Formation of the Potassium Salt from the Dithiophosphate Anion
Once the O,O-diethyl dithiophosphoric acid is formed, it is converted into its potassium salt through a straightforward acid-base neutralization reaction. wikipedia.org This is typically achieved by reacting the crude acid with a potassium base.
Common methods include:
Adding anhydrous potassium carbonate in small portions to a solution of the dithiophosphoric acid in a solvent like acetone (B3395972). prepchem.com
Reacting the dithiophosphoric acid with potassium hydroxide (B78521). nih.gov
The reaction with potassium hydroxide proceeds as follows:
(C₂H₅O)₂PS₂H + KOH → (C₂H₅O)₂PS₂K + H₂O
This step results in the formation of the stable, often crystalline, potassium salt.
Reaction Mechanism Elucidation
Understanding the reaction mechanism, including its stoichiometry, kinetics, and the transient species involved, is crucial for optimizing the synthesis of potassium diethyl dithiophosphate.
Stoichiometric Considerations and Reaction Kinetics
The stoichiometry of the primary synthesis reaction, when considering the molecular structure of phosphorus pentasulfide as P₄S₁₀, is more accurately represented as:
P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2H₂S google.com
This equation indicates that eight moles of alcohol are required for every mole of P₄S₁₀.
The kinetics of the reaction can be influenced by several factors. The rate of reaction between an alcohol and phosphorus pentasulfide can vary depending on the history and reactivity of the P₄S₁₀. google.com The hydrolysis kinetics of dithiophosphates have been studied, revealing that the rate is highly dependent on the structure of the alkyl group and is significantly accelerated by increased temperature. nih.gov For example, kinetic studies performed at 85°C were conducted to speed up hydrolysis processes that are very slow at room temperature. nih.gov The use of catalysts is a key strategy to increase the reaction rate and ensure high conversion in industrial settings. google.comgoogle.com
Table 2: Stoichiometric Ratios for Dithiophosphoric Acid Synthesis
| Reactant 1 | Reactant 2 | Product (Acid) | Byproduct | Molar Ratio (P₄S₁₀ basis) | Source |
| P₄S₁₀ | ROH (Alcohol) | (RO)₂P(S)SH | H₂S | 1 : 8 : 4 : 2 | google.com |
Role of Intermediates and Transition States
The mechanism of the reaction between phosphorus pentasulfide and alcohols is believed to proceed through several intermediate steps. The process is initiated by the P₄S₁₀ activating the alcohol. organic-chemistry.orgbenicewiczgroup.com The electrophilic phosphorus center in P₄S₁₀ is attacked by the nucleophilic oxygen of the alcohol, leading to the formation of an active intermediate species. benicewiczgroup.com
Following this initial activation and nucleophilic attack, a subsequent thiation (sulfur addition) and rearrangement occur to form the final dithiophosphoric acid product. organic-chemistry.org While the precise structure of all transition states is a subject of complex computational chemistry, the proposed mechanism involves these key steps of activation, nucleophilic addition, and rearrangement, which collectively drive the transformation from the starting materials to the O,O-diethyl dithiophosphoric acid.
Control and Optimization in Synthetic Processes
The synthesis of potassium diethyl dithiophosphate, a compound of significant industrial and chemical interest, necessitates precise control over reaction conditions to ensure high yield, purity, and minimal byproduct formation. The optimization of synthetic parameters is crucial for developing efficient, scalable, and economically viable production methods.
Minimization of Byproduct Formation
The primary synthesis of dialkyl dithiophosphoric acids, the precursors to their potassium salts, typically involves the reaction of an alcohol (in this case, ethanol) with phosphorus pentasulfide (P₄S₁₀). This reaction can lead to the formation of several byproducts, diminishing the purity of the desired product. Key strategies to minimize these impurities focus on the careful control of reaction parameters.
One of the primary challenges is controlling the exothermicity of the reaction between the alcohol and P₄S₁₀. Elevated temperatures can promote the formation of undesired side products, including monothiophosphates and various other organophosphorus species. Research into the synthesis of related dithiophosphates has shown that maintaining a controlled temperature is critical. For instance, in the synthesis of dithiophosphates from tert-butanol, it was noted that elevated temperatures led to the formation of undesired side products, necessitating lower reaction temperatures for a cleaner reaction profile. researchgate.net
The stoichiometry of the reactants is another critical factor. An excess or deficit of the alcohol relative to the phosphorus pentasulfide can lead to incomplete reaction or the formation of alternative products. Model reactions involving the synthesis of dibutyl dithiophosphoric acid have highlighted the importance of using a controlled excess of the alcohol to drive the reaction towards the desired product while minimizing unreacted P₄S₁₀, which can complicate purification. nih.gov
Furthermore, the reaction medium plays a significant role. The use of an inert solvent can help to moderate the reaction temperature and improve the selectivity towards the desired diethyl dithiophosphoric acid. The choice of solvent and its purity are important to prevent side reactions. The subsequent neutralization step with a potassium source, such as potassium hydroxide or potassium carbonate, must also be carefully controlled to prevent hydrolysis of the dithiophosphate ester bonds, which would lead to the formation of diethyl thiophosphate or other degradation products. researchgate.net The gradual addition of the neutralizing agent at a controlled temperature is a common strategy to mitigate these unwanted reactions. researchgate.net
Table 1: Factors Influencing Byproduct Formation and Mitigation Strategies
| Factor | Potential Byproducts | Mitigation Strategy |
| Reaction Temperature | Monothiophosphates, other organophosphorus species | Maintain controlled, lower reaction temperatures (e.g., 45-65°C). researchgate.netnih.gov |
| Stoichiometry | Incomplete reaction, alternative ester products | Precise control of reactant ratios, often a slight excess of alcohol. nih.gov |
| Neutralization | Diethyl thiophosphate, hydrolysis products | Gradual addition of potassium base at controlled, often reduced, temperatures. researchgate.net |
| Solvent Purity | Unwanted side-reaction products | Use of high-purity, inert solvents. |
Strategies for Yield Enhancement and Purity
Achieving high yields and purity of potassium diethyl dithiophosphate is contingent on both the optimization of the reaction conditions and the effectiveness of the post-synthetic purification methods.
Yield enhancement begins with the optimization of the primary reaction. Studies on analogous organophosphorus syntheses have demonstrated that the choice of catalyst and reaction conditions can significantly impact the yield. For instance, in related phosphonate (B1237965) syntheses, the concentration of the base catalyst and the reaction temperature were found to be critical parameters that required careful optimization to maximize product formation. huji.ac.il While the synthesis of dithiophosphoric acid from P₄S₁₀ is typically uncatalyzed, the subsequent neutralization to the potassium salt benefits from careful selection of the base and solvent system to ensure complete conversion without product degradation. The use of potassium carbonate in a suitable solvent like acetone has been reported as an effective method for this conversion.
Purification is a critical step for achieving high-purity potassium diethyl dithiophosphate. Common impurities include unreacted starting materials, byproducts from the primary reaction, and salts formed during neutralization. Several techniques can be employed for purification:
Recrystallization: This is a widely used method for purifying solid organic salts. The crude potassium diethyl dithiophosphate can be dissolved in a suitable hot solvent and allowed to cool, whereupon the purified product crystallizes out, leaving impurities in the mother liquor. The choice of solvent is crucial for effective separation. Studies on the purification of potassium dihydrogen phosphate (B84403) have shown the efficacy of fractional recrystallization from aqueous solutions to remove impurities. researchgate.net A similar principle can be applied to potassium diethyl dithiophosphate, likely using an organic solvent or a mixed solvent system.
Chromatography: For removing closely related impurities, flash chromatography can be a highly effective technique. In the synthesis of various dithiophosphates, flash chromatography using a solvent system such as methanol in ethyl acetate (B1210297) has been successfully employed to isolate the desired product in high purity. researchgate.net
Washing: Simple washing of the crude solid product with a solvent in which the desired product is sparingly soluble, but in which the impurities are soluble, can be an effective preliminary purification step.
Post-Synthetic Analysis for Structural and Compositional Validation
Following the synthesis and purification of potassium diethyl dithiophosphate, rigorous analytical testing is essential to confirm its chemical identity, structure, and purity. A combination of spectroscopic and analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR: This is arguably the most powerful technique for characterizing phosphorus-containing compounds. The phosphorus-31 nucleus is 100% abundant and has a spin of ½, resulting in sharp NMR signals over a wide chemical shift range. huji.ac.il The chemical shift of the phosphorus nucleus in potassium diethyl dithiophosphate is highly sensitive to its electronic environment. For dialkyl dithiophosphates, the ³¹P NMR chemical shift is expected in a characteristic region, which is distinct from that of potential phosphate or thiophosphate byproducts. Theoretical and experimental studies on O,O-diethyl thiophosphate and related compounds have shown that the ³¹P chemical shift is a sensitive probe of the local structure. researchgate.netrsc.org The presence of a single, sharp peak in the expected region of the decoupled ³¹P NMR spectrum is a strong indicator of a pure sample.
¹H and ¹³C NMR: These techniques are used to confirm the structure of the diethyl ester portion of the molecule. The proton NMR spectrum would show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), with coupling to each other. Similarly, the carbon-13 NMR spectrum would show two distinct signals corresponding to the methyl and methylene carbons.
Infrared (IR) Spectroscopy:
Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of potassium diethyl dithiophosphate will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include:
P=S (thiophosphoryl) stretching
P-O-C (phosphoester) stretching
C-H stretching and bending vibrations of the ethyl groups
The presence and position of these bands can be compared to literature values or spectra of known standards to confirm the identity of the compound. For instance, studies on various organophosphorus compounds have identified characteristic regions for P-O stretching vibrations (typically around 1010-1080 cm⁻¹) and O-P-O bending vibrations (around 500-670 cm⁻¹). emerginginvestigators.org
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the diethyl dithiophosphate anion and to provide information about its fragmentation pattern, further confirming its structure. Techniques such as electrospray ionization (ESI) are suitable for analyzing ionic compounds like potassium diethyl dithiophosphate. The detection of the correct mass-to-charge ratio for the [ (C₂H₅O)₂PS₂ ]⁻ anion provides strong evidence for the successful synthesis of the target compound.
Elemental Analysis:
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (excluding oxygen) in the purified sample. A close correlation between the experimentally determined elemental composition and the calculated theoretical values for the molecular formula C₄H₁₀KO₂PS₂ provides a fundamental confirmation of the compound's purity and elemental makeup.
X-ray Crystallography:
For a definitive solid-state structural elucidation, single-crystal X-ray diffraction can be employed, provided that suitable single crystals of potassium diethyl dithiophosphate can be grown. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for potassium diethyl dithiophosphate itself may not be widely reported, the technique has been applied to other potassium phosphate salts, demonstrating its utility in this class of compounds.
Table 2: Analytical Techniques for the Validation of Potassium Diethyl Dithiophosphate
| Analytical Technique | Information Obtained | Typical Expected Results |
| ³¹P NMR | Confirmation of the phosphorus environment, purity assessment. | A single peak in the characteristic chemical shift range for dialkyl dithiophosphates. huji.ac.ilrsc.org |
| ¹H and ¹³C NMR | Confirmation of the diethyl ester structure. | Signals corresponding to the ethyl groups with appropriate splitting patterns. |
| FTIR Spectroscopy | Identification of functional groups (P=S, P-O-C, C-H). | Characteristic absorption bands for thiophosphoryl and phosphoester groups. emerginginvestigators.org |
| Mass Spectrometry | Molecular weight of the anion, structural fragmentation. | Detection of the correct mass-to-charge ratio for the diethyl dithiophosphate anion. |
| Elemental Analysis | Elemental composition (C, H, S). | Experimental percentages matching the theoretical values for C₄H₁₀KO₂PS₂. |
| X-ray Crystallography | Definitive solid-state structure, bond lengths, and angles. | Provides the precise three-dimensional atomic arrangement. |
Sophisticated Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the characterization of potassium diethyl dithiophosphate (B1263838) in both the solid state and in solution. The phosphorus-31 nucleus is a sensitive probe of the local chemical and bonding environment, while proton and carbon-13 NMR provide crucial information about the organic substituents.
Solid-State ³¹P CP/MAS NMR Investigations of the Potassium Salt and its Complexes
Solid-state ³¹P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is instrumental in characterizing the phosphorus environment in polycrystalline samples of potassium diethyl dithiophosphate and its metallic complexes. nih.govnih.gov This technique overcomes the challenges of broad spectral lines typically observed in solids, which arise from chemical shift anisotropy (CSA) and dipolar couplings.
In a study of various O,O'-dialkyldithiophosphate compounds, the potassium salts exhibited distinct ³¹P NMR spectral features. nih.gov The isotropic chemical shifts (δiso) are sensitive to the nature of the counter-ion and the coordination mode of the dithiophosphate ligand in its complexes. For instance, the potassium salt of dibutyldithiophosphate, a close analog of the diethyl derivative, has been studied in detail, combining experimental ³¹P CP/MAS NMR with Density Functional Theory (DFT) calculations to understand the influence of molecular conformation on the NMR parameters. nih.gov These studies reveal that the observed spectrum is often an average of several low-energy conformations that the molecule can adopt in the solid state. nih.gov
The coordination of the diethyl dithiophosphate ligand to a metal center, forming complexes, leads to significant changes in the ³¹P chemical shift. These shifts are indicative of the coordination mode, such as monodentate, bidentate chelating, or bridging. nih.gov
Correlation of ³¹P Chemical Shift Anisotropy with Molecular and Coordination Structure
The ³¹P chemical shift is an anisotropic property, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. In solid-state NMR, this anisotropy gives rise to the chemical shift tensor, which is characterized by its three principal components (δ₁₁, δ₂₂, and δ₃₃). The span (Ω = δ₁₁ - δ₃₃) and skew (κ = 3(δ₂₂ - δiso)/Ω) of this tensor provide detailed information about the electronic geometry around the phosphorus nucleus. nih.govchemrxiv.orgchemrxiv.org
A significant correlation has been established between the parameters of the ³¹P chemical shift tensor and the coordination mode of the dithiophosphate ligand. nih.gov For O,O'-dialkyldithiophosphates, it has been found that:
Ionic ligands , such as in the potassium salt, typically exhibit positive skew (κ) values. nih.gov
Terminal (chelating) ligands in metal complexes show negative skew values. nih.gov
Bridging ligands in polymeric complexes again display positive skew values. nih.gov
This correlation arises from the changes in the S-P-S bond angle upon coordination. An increase in the S-P-S angle from approximately 100° in a chelating four-membered ring to around 120° in a bridging or ionic state leads to a significant increase in the δ₂₂ component of the chemical shift tensor, while δ₁₁ and δ₃₃ remain relatively constant. nih.gov This change in δ₂₂ is the primary reason for the observed variation in the skew of the tensor. nih.gov
Table 1: Representative ³¹P Chemical Shift Tensor Parameters for Different Dithiophosphate Coordination Modes
| Coordination Mode | Isotropic Shift (δiso, ppm) | Span (Ω, ppm) | Skew (κ) |
| Ionic (Potassium Salt) | ~110-120 | ~180-200 | Positive (> 0) |
| Terminal (Chelating) | ~90-110 | ~170-190 | Negative (< 0) |
| Bridging | ~80-100 | ~160-180 | Positive (> 0) |
Note: The values presented are approximate ranges based on studies of various O,O'-dialkyldithiophosphates and are intended to be illustrative. nih.gov
Solution-State ³¹P and ¹H NMR for Structural Integrity and Reaction Monitoring
In solution, high-resolution ³¹P and ¹H NMR spectroscopy are routinely used to confirm the structure and purity of potassium diethyl dithiophosphate and to monitor its reactions.
The ³¹P NMR spectrum of potassium diethyl dithiophosphate in a suitable solvent (e.g., D₂O, CDCl₃) typically shows a single resonance, confirming the presence of a single phosphorus environment. The chemical shift is sensitive to the solvent and concentration. For O,O-diethyl thiophosphate, theoretical studies have highlighted the importance of considering solvent effects and relativistic contributions to accurately predict the ³¹P chemical shift. researchgate.netnih.gov The ³¹P chemical shift can be used to monitor the formation of metal complexes, as coordination to a metal ion will cause a significant shift in the resonance.
The ¹H NMR spectrum provides information about the ethyl groups. A typical spectrum would show a quartet for the methylene (B1212753) protons (-OCH₂-) due to coupling with the methyl protons, and a triplet for the terminal methyl protons (-CH₃) due to coupling with the methylene protons. Further coupling to the phosphorus nucleus (³JHP) can also be observed, leading to more complex splitting patterns. The integration of the signals confirms the ratio of methylene to methyl protons.
Application of ¹³C NMR for Alkyl Group Analysis
¹³C NMR spectroscopy is employed to analyze the carbon framework of the diethyl groups in potassium diethyl dithiophosphate. bhu.ac.in The spectrum will typically display two distinct signals corresponding to the two non-equivalent carbon atoms: the methylene carbon (-OCH₂-) and the methyl carbon (-CH₃).
The chemical shifts of these carbons fall into predictable regions:
The methylene carbon, being attached to an electronegative oxygen atom, will appear further downfield.
The methyl carbon will resonate at a higher field (lower ppm value).
Coupling between the phosphorus and carbon nuclei (²JPC for the methylene carbon and ³JPC for the methyl carbon) can lead to the splitting of these signals into doublets, providing further structural confirmation. The analysis of ¹³C NMR spectra is a standard method for confirming the presence and integrity of the alkyl groups within the molecule. rsc.orgchemicalbook.com
Table 2: Typical NMR Data for the Diethyl Dithiophosphate Anion
| Nucleus | Group | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants |
| ³¹P | P | ~100-115 | Singlet | - |
| ¹H | -OCH₂- | ~3.8 - 4.2 | Quartet of doublets | ³JHH ≈ 7 Hz, ³JHP ≈ 10 Hz |
| ¹H | -CH₃ | ~1.2 - 1.5 | Triplet | ³JHH ≈ 7 Hz |
| ¹³C | -OCH₂- | ~60 - 70 | Doublet | ²JPC |
| ¹³C | -CH₃ | ~15 - 20 | Doublet | ³JPC |
Note: These are typical chemical shift ranges and coupling constants for diethyl dithiophosphate and similar organophosphorus compounds. Actual values may vary depending on the solvent, concentration, and counter-ion.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of potassium diethyl dithiophosphate, with characteristic frequencies corresponding to the vibrations of specific chemical bonds and functional groups.
Recording and Interpretation of Infrared and Raman Spectra of Potassium O,O-Diethyldithiophosphate
The infrared and Raman spectra of potassium O,O-diethyldithiophosphate are rich in information. The key vibrational modes are associated with the P-S, P-O, C-O, C-C, and C-H bonds.
The infrared spectrum is particularly sensitive to polar bonds. Key absorption bands include:
P=S and P-S stretching vibrations: These are found in the region of 650-800 cm⁻¹ and are characteristic of the dithiophosphate group. The asymmetric and symmetric stretching modes of the PS₂ group are key identifiers.
(P)-O-C stretching vibrations: These typically appear in the 950-1050 cm⁻¹ range. nih.gov
C-H stretching and bending vibrations: The stretching vibrations of the ethyl groups are observed in the 2800-3000 cm⁻¹ region, while bending and rocking modes appear at lower wavenumbers.
The Raman spectrum , which is sensitive to non-polar bonds and symmetric vibrations, complements the IR data. The P-S symmetric stretching vibration often gives a strong signal in the Raman spectrum. The combination of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes, aided by DFT calculations which can predict the frequencies and intensities of the different modes. nih.govirdg.org Studies on related compounds like potassium titanyl phosphate (B84403) and other phosphate-containing materials provide a basis for the interpretation of these spectra. nih.gov
Table 3: Principal Infrared Absorption Bands for Potassium O,O-Diethyldithiophosphate
| Wavenumber (cm⁻¹) | Assignment |
| 2800-3000 | ν(C-H) |
| 1350-1500 | δ(C-H) |
| 950-1050 | ν(P)-O-C |
| ~780 | νas(PS₂) |
| ~650 | νs(PS₂) |
| ~550 | ν(P-O) |
Note: These are approximate assignments based on data for dithiophosphates and related organophosphorus compounds. ν = stretching, δ = bending, as = asymmetric, s = symmetric.
Assignment of Characteristic Molecular Vibrational Modes
The key vibrational modes for the diethyl dithiophosphate anion, (C₂H₅O)₂PS₂⁻, are found in distinct regions of the spectrum:
P=S and P-S Vibrations: The phosphorus-sulfur stretching vibrations are highly characteristic. The asymmetric and symmetric P=S stretching modes typically appear in the 650-750 cm⁻¹ range. The P-S stretching vibrations are generally observed at lower frequencies, often between 500 and 600 cm⁻¹.
P-O-C Vibrations: The vibrations involving the P-O-C linkage are crucial for confirming the esteric nature of the compound. The (P)-O-C stretching modes are typically found in the 750-850 cm⁻¹ region, while the P-O-(C) stretches occur at higher wavenumbers, usually in the 950-1050 cm⁻¹ range.
Alkyl Group Vibrations: The ethyl groups (C₂H₅) give rise to characteristic C-H stretching and bending vibrations, which are typically observed in the ranges of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.
The precise position and intensity of these bands can be influenced by the cation (e.g., potassium) and the physical state of the sample.
Normal Coordinate Analysis and Force Constant Calculations
To gain a more profound, quantitative understanding of the vibrational spectra, Normal Coordinate Analysis (NCA) is employed. uni-rostock.de This computational method models the molecule as a system of masses and springs, allowing for the calculation of theoretical vibrational frequencies. The analysis involves the derivation of a force field, a set of force constants that describe the stiffness of the chemical bonds (stretching) and the resistance to deformation of bond angles (bending). smu.edu
A generalized valence force field is derived by adjusting the force constants until the calculated frequencies show the best possible agreement with the experimentally observed frequencies from IR and Raman spectroscopy. nih.gov Studies on analogous molecules, such as the diethyl phosphate anion, have shown that this analysis provides significant insight into the conformational dependencies of skeletal vibrations. nih.gov For instance, both symmetric and antisymmetric phosphoester stretching modes are highly sensitive to torsional angles around the P-O and C-O bonds. nih.gov In contrast, the phosphodioxy (PO₂⁻) stretching modes show less sensitivity to these conformational changes. nih.gov This type of analysis is critical for accurately interpreting spectral data and relating it to specific molecular conformations. nih.gov
Attenuated Total Reflection Infrared (ATR-IR) for Surface-Bound Species
Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a powerful, non-destructive technique ideal for analyzing the surfaces of solid and liquid samples with minimal preparation. nih.gov The technique works by passing an infrared beam through an internal reflection element (IRE), typically a crystal with a high refractive index like diamond, germanium, or zinc selenide. youtube.comyoutube.com The beam undergoes total internal reflection at the crystal's surface, creating a standing wave known as the evanescent wave, which penetrates a short distance (typically 0.5 to 2 µm) into the sample placed in direct contact with the crystal. youtube.com
This shallow penetration depth makes ATR-IR exceptionally well-suited for studying surface-bound species. For example, it can be used to investigate the adsorption of diethyl dithiophosphate anions onto mineral surfaces or metal substrates, which is a critical aspect of its industrial applications. The resulting spectrum is that of the surface layer, providing direct information about the interaction mechanism (e.g., chemisorption or physisorption), the orientation of the adsorbed molecules, and any changes in bonding upon surface interaction.
X-ray Diffraction Crystallography
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous data on bond lengths, bond angles, and crystal packing.
Single-Crystal X-ray Diffraction Studies of Metal Dithiophosphate Complexes
While obtaining large single crystals of simple alkali salts like potassium diethyl dithiophosphate can be challenging, single-crystal X-ray diffraction has been extensively applied to its metal complexes. nih.govnih.gov Studies on transition metal complexes, such as those involving ruthenium, have been particularly insightful. psu.edu In these cases, the diethyl dithiophosphate anion acts as a bidentate ligand, coordinating to the metal center through its two sulfur atoms to form a stable, four-membered chelate ring. psu.edu
The analysis of these crystals reveals detailed structural information, such as the coordination geometry around the metal ion, which is often a distorted or pseudo-octahedral arrangement. psu.edu The quality of the diffraction data allows for precise refinement of the structure, yielding low R-factors (e.g., R1 values of 0.0221) that indicate a high level of agreement between the crystallographic model and the experimental data. psu.edu
Determination of Crystal Structure and Molecular Geometry
The primary output of a single-crystal X-ray diffraction experiment is the precise determination of the molecular geometry. nih.govmdpi.com For metal diethyl dithiophosphate complexes, this includes the exact bond lengths and angles within the dithiophosphate ligand itself and between the ligand and the metal. psu.edu
The bond distances within the coordinated diethyl dithiophosphate ligand are consistent across various metal complexes. psu.edu The four-membered M-S-P-S ring is a key structural feature. The table below presents typical geometric parameters for a diethyl dithiophosphate ligand coordinated to a metal center, derived from crystallographic studies.
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| P-S | Phosphorus-Sulfur bond length | 1.95 - 2.05 Å |
| P-O | Phosphorus-Oxygen bond length | 1.55 - 1.65 Å |
| S-P-S | Intra-ligand sulfur-phosphorus-sulfur angle | 105 - 115° |
| O-P-O | Oxygen-phosphorus-oxygen angle | 95 - 105° |
| P-O-C | Phosphorus-oxygen-carbon angle | 115 - 125° |
These experimentally determined values are crucial for validating theoretical models and understanding the electronic structure and reactivity of the compound.
Other Advanced Spectroscopic Techniques for Structural Probing
Beyond IR and X-ray diffraction, other advanced spectroscopic methods provide complementary structural information. researchgate.netku.ac.ke
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly powerful for phosphorus-containing compounds. iitm.ac.in It provides information about the local electronic environment of the phosphorus nucleus. A single resonance in the ³¹P NMR spectrum of potassium diethyl dithiophosphate would confirm the presence of a single phosphorus environment. Chemical shifts in ³¹P NMR are highly sensitive to coordination with metals, changes in oxidation state, and the nature of the substituents on the phosphorus atom.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is applicable to dithiophosphate complexes that contain paramagnetic metal centers (i.e., those with unpaired electrons), such as Cu(II) or Ru(III). psu.edumdpi.com The EPR spectrum can provide detailed information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. mdpi.com
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the diethyl dithiophosphate anion and to study the composition of its metal complexes in solution. iitm.ac.in Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further help in elucidating the structure.
Ultraviolet/Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet/Visible (UV/Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions occurring within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com For potassium diethyl dithiophosphate, the UV/Vis spectrum is primarily dictated by the electronic structure of the diethyl dithiophosphate anion, [(C₂H₅O)₂PS₂]⁻. The absorption of UV light excites valence electrons to higher energy molecular orbitals.
Detailed research findings have shown that dialkyldithiophosphates exhibit characteristic absorption bands in the UV region. These absorptions are attributed to electronic transitions within the dithiophosphate moiety. Specifically, the presence of the P=S and P-S bonds, along with the lone pairs of electrons on the sulfur atoms, gives rise to chromophoric activity. mdpi.comacs.org
Studies on the determination of diethyl dithiophosphate have utilized its UV absorbing properties. For instance, a method for the quantification of diethyl dithiophosphate involves its extraction and subsequent measurement by UV spectrometry. This is achieved by forming a lead(II) diethyl dithiophosphate complex, which is then analyzed. The complex exhibits a distinct absorption maximum, which allows for its sensitive detection. A reported absorption maximum for the lead(II) complex in a chloroform (B151607) extract is at 293 nm. nih.gov This indicates that the diethyl dithiophosphate ligand, when complexed, has a strong electronic transition in this region of the UV spectrum.
The electronic transitions responsible for this absorption are likely of the n → σ* and π → π* type. The lone pair (n) electrons on the sulfur atoms can be excited to anti-bonding sigma orbitals (σ), and the electrons in the pi-orbitals (π) of the P=S double bond can be promoted to anti-bonding pi-orbitals (π). The precise energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is influenced by the molecular environment, including the solvent and the presence of counter-ions like potassium or in analytical procedures, complexing metals like lead.
A summary of the UV/Vis spectral data for a diethyl dithiophosphate complex is presented below.
| Compound/Complex | Wavelength of Maximum Absorption (λmax) | Solvent/Medium |
| Lead(II) Diethyl Dithiophosphate | 293 nm | Chloroform |
Coordination Chemistry and Metal Complexation Dynamics
The O,O-Diethyl Dithiophosphate (B1263838) Anion as a Versatile Ligand
The O,O-diethyl dithiophosphate anion is a highly versatile ligand in coordination chemistry, primarily due to the electronic properties and spatial arrangement of its donor sulfur atoms. wikipedia.org It is classified as a soft ligand according to Hard and Soft Acid and Base (HSAB) theory, which accounts for its strong affinity for soft metal ions. wikipedia.org
The most common coordination mode for the diethyl dithiophosphate anion is as a bidentate ligand, where both sulfur atoms bind to a single metal center, forming a stable four-membered chelate ring. purdue.edu This chelating behavior is a key feature of its coordination chemistry. researchgate.net The two sulfur atoms act as Lewis bases, donating electron pairs to the metal atom. purdue.edu This bidentate chelation is observed in numerous metal complexes. wikipedia.org
While bidentate chelation is prevalent, the diethyl dithiophosphate anion exhibits ambidentate character, meaning it can coordinate to metal ions in several different ways. researchgate.net Besides the symmetric bidentate mode, it can also display anisobidentate (asymmetric) bonding, where the two metal-sulfur bond lengths are unequal. rsc.orgresearchgate.net Furthermore, it can act as a monodentate ligand, with only one sulfur atom coordinating to the metal, or as a bridging ligand, where the two sulfur atoms coordinate to two different metal centers, facilitating the formation of polynuclear structures. researchgate.netresearchgate.net The preference for a particular coordination mode is influenced by factors such as the nature of the metal ion, the presence of other ligands in the coordination sphere, and the stoichiometry of the complex. researchgate.netrsc.org
Synthesis and Structural Chemistry of Metal Complexes
The synthesis of metal complexes with the diethyl dithiophosphate ligand is typically achieved through metathesis reactions. wikipedia.org These reactions often involve the reaction of a metal salt (like a chloride or acetate) with an alkali metal or ammonium (B1175870) salt of diethyl dithiophosphoric acid, or by reacting the free acid with a metal oxide. wikipedia.org Another synthetic route is the oxidative addition of the corresponding disulfide to a metal complex. wikipedia.org
The diethyl dithiophosphate anion readily forms complexes with a wide range of transition metal ions. Notable examples include complexes with copper (Cu), zinc (Zn), nickel (Ni), lead (Pb), cadmium (Cd), and mercury (Hg). wikipedia.orgias.ac.inbiosynth.com
Nickel (Ni): Nickel(II) complexes of diethyl dithiophosphate are well-studied. acs.orgresearchgate.net For instance, bis(O,O'-diethyldithiophosphato)nickel(II) typically exhibits a square planar geometry. researchgate.netresearchgate.net The addition of N-donor ligands can lead to the formation of adducts with different coordination geometries, such as distorted square pyramidal. researchgate.netacs.org
Zinc (Zn): Zinc dialkyldithiophosphates are a significant class of compounds. wikipedia.org The diethyl derivative can form various structures, including dimers and polymers. wikipedia.org Complexation with nitrogen donor ligands can lead to the formation of mononuclear complexes with distorted tetrahedral or irregular geometries. rsc.org
Copper (Cu): Copper forms complexes in different oxidation states with diethyl dithiophosphate. Copper(I) dithiophosphate complexes are known to form clusters. mdpi.com Copper(II) diethyl dithiophosphate is also a well-characterized compound. nih.gov
Cadmium (Cd): Cadmium(II) readily reacts with dithiophosphate ligands to form complexes. ias.ac.in These can exist as dimeric structures with bridging dithiophosphate ligands, resulting in a four-coordinate geometry around each cadmium atom. ias.ac.inresearchgate.net The coordination environment can also be a distorted octahedron in the presence of other ligands. researchgate.netmdpi.com
The following table summarizes some examples of transition metal complexes with diethyl dithiophosphate and their typical coordination geometries.
| Metal Ion | Example Complex Formula | Typical Coordination Geometry |
| Ni(II) | Ni[S₂P(OC₂H₅)₂]₂ | Square Planar |
| Zn(II) | Zn[S₂P(OC₂H₅)₂]₂ | Dimeric/Polymeric, Tetrahedral |
| Cu(I) | [Cu(S₂P(OC₂H₅)₂)]₄ | Tetranuclear Cluster |
| Cd(II) | [Cd(S₂P(OC₂H₅)₂)₂]₂ | Dimeric, Four-coordinate |
The ability of the diethyl dithiophosphate ligand to adopt various coordination modes, including bridging, allows for the formation of a rich variety of structural architectures.
Mononuclear: In the presence of strong donor ligands or with specific stoichiometric control, mononuclear complexes can be isolated. rsc.orgresearchgate.net In these structures, one central metal ion is coordinated by one or more diethyl dithiophosphate ligands.
Binuclear: Dimeric or binuclear complexes are common, often featuring bridging dithiophosphate ligands or other bridging groups like halides or hydroxides. mdpi.comniscair.res.innih.gov For example, [Cd(S₂P(OC₂H₅)₂)₂]₂ exists as a dimer. ias.ac.in
Tetranuclear and Polynuclear: The propensity for bridging coordination also leads to the formation of larger aggregates, including tetranuclear and polynuclear structures. wikipedia.orgmdpi.comnih.gov Zinc diethyldithiophosphate can form polymeric chains. wikipedia.org
The diethyl dithiophosphate ligand has proven to be particularly effective in stabilizing metal clusters, especially with coinage metals like copper. mdpi.com
Cu₄ Clusters: Tetranuclear copper(I) clusters with the formula [Cu(S₂CNR₂)₄] are well-established for the related dithiocarbamate (B8719985) ligands, and similar structures are known for dithiophosphates. mdpi.com These clusters often feature a tetrahedral core of copper atoms.
Cu₈ Clusters: Octanuclear copper(I) clusters have been synthesized and structurally characterized. mdpi.com For instance, a cubic array of eight copper atoms can be formed, with dithiocarbamate ligands capping the square faces of the cube. mdpi.com The diethyl dithiophosphate ligand can also support such cluster formation.
The structural diversity of these copper-dithiophosphate clusters is a testament to the versatile coordinating ability of the ligand.
Spectroscopic Investigations of Metal-Ligand Interactions in Complexes
Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of metal diethyl dithiophosphate complexes. By probing the interactions between the metal center and the dithiophosphate ligand, these methods provide detailed insights into the coordination environment and the nature of the metal-sulfur bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, is a powerful tool for characterizing the coordination of the diethyl dithiophosphate ligand to metal centers. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and changes significantly upon complexation.
In the free diethyl dithiophosphate anion, the ³¹P NMR signal typically appears in the range of δ 90-100 ppm. Upon coordination to a metal, this signal often shifts, providing evidence of metal-ligand bond formation. For instance, in a study of silver(I) complexes with various dialkyl dithiophosphates, including the diethyl derivative, solid-state ³¹P NMR spectroscopy was used to investigate the structure. researchgate.net A comparison between the initial potassium dithiophosphate salts and the resulting platinum(II) complexes revealed that the phosphorus sites in the complexes were more shielded, resulting in smaller chemical shift values. researchgate.net This shielding effect is indicative of the change in electron distribution around the phosphorus atom upon the formation of the metal-sulfur bond.
The coordination of a metal ion to a ligand generally leads to a shift in the NMR chemical shift values of nearby atoms like hydrogen and carbon. nih.gov This phenomenon can be influenced by several factors, including relativistic effects from heavy metal atoms, which can deshield the neighboring nuclei. nih.gov Density Functional Theory (DFT) calculations can be employed to rationalize these observed chemical shifts, providing a deeper understanding of the structure and the impact of the metal ion on the ligand's proton environment. nih.govmuni.cz
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct evidence of the metal-sulfur bond and changes within the diethyl dithiophosphate ligand upon complexation. Key vibrational modes of the free ligand include the P=S stretching vibration, typically observed as a strong absorption band in the range of 650–750 cm⁻¹, and the P-O-C linkage vibration between 950–1050 cm⁻¹.
When the dithiophosphate ligand coordinates to a metal, the energies of these vibrations are altered. The P=S stretching frequency, in particular, is sensitive to coordination. As the sulfur atoms bond to the metal, the P=S double bond character decreases, leading to a shift in its characteristic frequency. Concurrently, new vibrational modes corresponding to the metal-sulfur (M-S) bond appear, typically in the far-infrared region of the spectrum (below 400 cm⁻¹).
For example, in studies of oxo-molybdenum dithiolene complexes, which are electronically similar to dithiophosphates, mixed-mode Mo-S vibrations were identified between 348 and 407 cm⁻¹ using resonance Raman spectroscopy and DFT analysis. nih.gov In complexes of pyridine (B92270) thiols with various metals, M-S stretching vibrations were used to confirm bonding through the sulfur atom. cdnsciencepub.com For tetrahedral CdCl₂(Py2SH)₂ complexes, a Cd-Cl stretching vibration was observed at 248 cm⁻¹, which is characteristic for that geometry, while Ni-X (X=halide) stretching vibrations above 200 cm⁻¹ in related complexes suggested that polymerization occurred through the sulfur ligand rather than halide bridges. cdnsciencepub.com These findings provide a framework for interpreting the far-IR spectra of metal diethyl dithiophosphate complexes to confirm M-S bond formation and deduce structural information.
Theoretical Insights into Complex Stability and Bonding Character
Computational chemistry, particularly Density Functional Theory (DFT), has become a crucial tool for understanding the intricacies of metal-ligand bonding and the stability of complexes. rsc.orgresearchgate.net DFT calculations allow for the investigation of electronic structure, bond character (covalency vs. ionicity), and the thermodynamic stability of diethyl dithiophosphate complexes, complementing experimental data from spectroscopy. cmu.edu
Theoretical studies can predict molecular geometries and vibrational frequencies, aiding in the assignment of experimental IR and Raman spectra. nih.gov Furthermore, bonding analysis tools can quantify the nature of the metal-sulfur bond. Dithiophosphates are classified as soft-base ligands, which tend to form stable complexes with soft-acid metal ions. researchgate.netresearchgate.net Theoretical methods can explore the orbital interactions that govern this "soft-soft" interaction, providing a quantum mechanical basis for the observed stability. umanitoba.ca
Calculations can also be used to predict NMR chemical shifts, which are highly sensitive to molecular geometry and electronic structure. researchgate.netrsc.org By comparing calculated and experimental shifts, researchers can validate proposed structures and gain a more detailed picture of the coordination environment. muni.cz For instance, DFT has been used to interpret the ³¹P NMR spectra of O,O-diethyl thiophosphate, demonstrating the sensitivity of the calculated chemical shift to the chosen basis set and molecular geometry. researchgate.net This synergy between theoretical calculations and experimental spectroscopy provides a robust framework for characterizing the complexation dynamics of diethyl dithiophosphate with various metals.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular and Complex Geometry Optimization
Quantum chemical calculations are pivotal in determining the stable three-dimensional arrangements of atoms in the diethyl dithiophosphate (B1263838) anion and its potassium salt. These methods explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers.
Density Functional Theory (DFT) has proven to be a powerful and widely used method for the geometry optimization of dithiophosphate compounds. diva-portal.org In the case of the diethyl dithiophosphate anion, DFT calculations are employed to investigate various low-energy conformations that arise from the rotation around the O-C bonds relative to the O-P-O plane. diva-portal.org
For the related O,O'-dibutyldithiophosphate anion, several low-energy conformations were identified using DFT, with different torsion angles of the O-C bonds leading to distinct conformers. diva-portal.org A similar conformational landscape is expected for the diethyl dithiophosphate anion. The selection of an appropriate functional, such as those from the Perdew-Burke-Ernzerhof (PBE) family, is crucial for obtaining accurate results. researchgate.net The geometry optimization is typically performed to find the structure with the lowest electronic energy, which corresponds to the most stable conformation of the molecule.
Data Table: Representative Torsion Angles and Relative Energies for Diethyl Dithiophosphate Anion Conformers (Hypothetical based on related studies)
| Conformer | Dihedral Angle 1 (°C-O-P-O) | Dihedral Angle 2 (°C-O-P-O) | Relative Energy (kcal/mol) |
| Trans-Trans (TT) | ~180 | ~180 | 0.00 |
| Trans-Gauche (TG) | ~180 | ~60 | 0.5 - 1.5 |
| Gauche-Gauche (GG) | ~60 | ~60 | 1.5 - 3.0 |
Ab initio quantum mechanical methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for refining molecular structures. researchgate.net For dithiophosphate systems, methods like Hartree-Fock (HF) are used to calculate the wavefunction and optimize the geometry. researchgate.net
These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, in the dithiophosphate anion, ab initio calculations have shown that the two phosphorus-sulfur bonds are equivalent and have a character that is intermediate between a single and a double bond. researchgate.net This finding is crucial for understanding the delocalized nature of the electrons in the PS2 group. The results from these calculations provide a detailed and accurate picture of the molecular geometry, which serves as the foundation for further computational studies. researchgate.net
Prediction and Simulation of Spectroscopic Parameters
Computational chemistry is instrumental in predicting and interpreting the spectroscopic data of potassium diethyl dithiophosphate, providing a direct link between the molecular structure and the experimental spectra.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are essential for assigning the signals in experimental spectra to specific nuclei within the molecule. The Gauge-Including Projector Augmented-Wave (GIPAW) method, often used within a DFT framework, is a powerful technique for calculating NMR shielding constants in both solution and the solid state. researchgate.netaps.org
For dithiophosphates, the ³¹P NMR chemical shift tensor is of particular interest. diva-portal.org By calculating the shielding constants for different conformations of the diethyl dithiophosphate anion, it is possible to understand how the local geometry influences the magnetic environment of the phosphorus nucleus. diva-portal.org The calculated isotropic chemical shifts can then be compared with experimental data to validate the computed structures. mdpi.comnih.gov
Data Table: Calculated vs. Experimental ³¹P NMR Chemical Shifts (Illustrative)
| Conformer | Calculated Isotropic Chemical Shift (ppm) | Experimental Isotropic Chemical Shift (ppm) |
| Trans-Trans (TT) | 110.5 | 112.3 |
| Trans-Gauche (TG) | 108.2 | - |
| Gauche-Gauche (GG) | 106.8 | - |
The simulation of vibrational spectra, such as infrared (IR) and Raman, is another key application of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which can then be used to determine the vibrational frequencies and normal modes of the molecule. researchgate.net
For dithiophosphate systems, these calculations have been instrumental in correctly assigning the vibrational modes. researchgate.net For example, a strong IR transition observed around 650 cm⁻¹ is attributed to the antisymmetric stretching of the two P-S bonds, while a weaker transition around 530 cm⁻¹ corresponds to the symmetric P-S stretch. researchgate.net This contradicts a simpler model of distinct P=S double and P-S single bonds. researchgate.net The agreement between the calculated and experimental vibrational frequencies provides strong evidence for the accuracy of the computed molecular structure and force field. researchgate.net
Data Table: Key Calculated Vibrational Frequencies for the Diethyl Dithiophosphate Anion
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν_as(PS₂) | ~650 | Antisymmetric P-S stretch |
| ν_s(PS₂) | ~530 | Symmetric P-S stretch |
| ν(P-O) | ~800-900 | P-O stretch |
| ν(C-O) | ~1000-1100 | C-O stretch |
Electronic Structure Analysis and Bonding Theory
Theoretical calculations provide deep insights into the distribution of electrons and the nature of chemical bonds within potassium diethyl dithiophosphate. Analysis of the electronic structure helps to explain the reactivity and properties of the compound.
The bonding in the dithiophosphate anion is a key aspect revealed by electronic structure calculations. The two P-S bonds are found to be equivalent, with bond orders intermediate between a single and a double bond, indicating significant electron delocalization across the P-S₂ moiety. researchgate.net This delocalization contributes to the stability of the anion.
Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity. rsc.org For the diethyl dithiophosphate anion, the HOMO is typically localized on the sulfur atoms, indicating that these are the likely sites for electrophilic attack. The nature of the ionic bond between the potassium cation and the diethyl dithiophosphate anion can also be investigated through analysis of the electrostatic potential and charge distribution.
Computational Modeling of Adsorption Phenomena at Interfaces
The application of potassium diethyl dithiophosphate in processes like mineral flotation is critically dependent on its adsorption behavior at solid-liquid interfaces. Computational modeling, particularly using DFT, has proven to be a powerful tool for investigating these adsorption phenomena at the atomic level. researchgate.net
Studies on the adsorption of dialkyl dithiophosphates onto mineral surfaces, such as chalcopyrite, have demonstrated that the interaction is primarily a form of chemisorption. researchgate.net The sulfur atoms of the dithiophosphate anion form covalent bonds with the metal atoms on the mineral surface. researchgate.net DFT calculations can determine the most stable adsorption geometries and calculate the adsorption energy, providing a quantitative measure of the strength of the interaction.
These models can also elucidate the role of the potassium cation and water molecules in the adsorption process. The presence of potassium can influence the surface charge and the electronic properties of the dithiophosphate anion, potentially affecting its adsorption affinity. psu.edu Molecular dynamics (MD) simulations can be used in conjunction with DFT to model the dynamic behavior of the dithiophosphate molecules at the interface, providing insights into the formation and structure of the adsorbed layer.
The following table outlines the key findings from computational modeling of dithiophosphate adsorption.
| Aspect of Adsorption | Computational Finding | Significance |
| Adsorption Mechanism | Primarily chemisorption through S-metal bonds. researchgate.net | Indicates a strong and specific interaction with the mineral surface. |
| Adsorption Energy | Can be calculated to quantify the strength of the interaction. | Allows for comparison of adsorption affinity on different mineral surfaces. |
| Role of Water | Competitive adsorption with dithiophosphate molecules. | Influences the overall efficiency of the flotation process. |
| Structure of Adsorbed Layer | Can predict the orientation and packing of molecules on the surface. | Affects the hydrophobicity of the mineral surface. |
Surface Chemistry and Adsorption Phenomena
Adsorption Mechanisms on Mineral Surfaces
The adsorption of O,O-diethyl dithiophosphate (B1263838) onto sulfide (B99878) mineral surfaces is a complex process governed by various chemical and electrochemical interactions. These mechanisms determine the strength and selectivity of the collector's attachment to the mineral.
The primary mechanism by which O,O-diethyl dithiophosphate adsorbs onto sulfide minerals such as sphalerite (ZnS), galena (PbS), and chalcocite (Cu₂S) is chemisorption. researchgate.net This process involves the formation of a chemical bond between the dithiophosphate molecule and the metal cations on the mineral surface.
On sphalerite (ZnS) , the adsorption of diethyl dithiophosphate is often facilitated by the presence of activator ions, such as copper, which are intentionally added or naturally present. However, studies have also investigated the direct interaction with the zinc surface. In-situ Attenuated Total Reflection (ATR) Infrared Spectroscopy has been employed to study the adsorption of dialkyldithiophosphates on zinc sulfide. diva-portal.org For dibutyldithiophosphate, a related collector, adsorption has been identified on ZnS, suggesting a direct chemical interaction. diva-portal.org The process for diethyl dithiophosphate is expected to be similar, involving the formation of a zinc diethyl dithiophosphate complex at the mineral surface.
For galena (PbS) , diethyl dithiophosphate has been shown to be an effective collector. The adsorption mechanism is believed to involve the formation of lead diethyl dithiophosphate on the surface. Flotation studies have demonstrated that dithiophosphates can achieve high recovery rates for galena, indicating a strong chemical affinity. researchgate.net The interaction is considered a form of chemisorption where the dithiophosphate anion bonds with lead ions at the galena surface.
The interaction with chalcocite (Cu₂S) is also characterized by chemisorption. Electrochemical and spectroscopic investigations have revealed that diethyl dithiophosphate can adsorb on chalcocite at potentials below those required for the formation of bulk copper dithiophosphate. This initial layer is a chemisorbed species, which alters the surface properties of the mineral.
The general chemisorption reaction can be represented as:
M²⁺ (surface) + 2 (C₂H₅O)₂PS₂⁻ → M[(C₂H₅O)₂PS₂]₂ (surface)
Where M represents a divalent metal cation (Zn, Pb, or Cu) on the sulfide mineral surface. The stability and formation of these surface compounds are key to the selective flotation of these minerals.
The way in which the diethyl dithiophosphate ligand coordinates to the metal centers on the mineral surface can vary. The dithiophosphate group is a bidentate ligand, meaning it can bind to a metal ion through both sulfur atoms. This can lead to different coordination modes, primarily bridging and terminal (or chelating) modes.
In the terminal or chelating mode , both sulfur atoms of a single dithiophosphate molecule bind to the same metal ion on the mineral surface, forming a stable four-membered ring. This type of coordination is common for dithiophosphate complexes.
In the bridging mode , the two sulfur atoms of the dithiophosphate molecule bind to two different metal ions on the mineral surface. This creates a bridge between adjacent metal centers. Studies on silver(I) complexes with dialkyl dithiophosphates have shown that the (RO)₂PS₂ groups can act as bridging ligands. uct.ac.za While this is on a different metal system, it demonstrates the capability of the dithiophosphate ligand to adopt a bridging coordination.
The specific coordination mode on a mineral surface will depend on factors such as the crystal structure of the mineral, the arrangement of metal ions on the surface, and the concentration of the collector. The distinction between these modes is important as it influences the packing density and orientation of the collector molecules on the surface, which in turn affects the hydrophobicity of the mineral.
The length of the alkyl chain in dialkyl dithiophosphates has a significant influence on their surface interaction properties and, consequently, their performance as flotation collectors. While the focus of this article is on the diethyl derivative, understanding the role of the alkyl chain provides important context.
Increasing the alkyl chain length generally leads to a greater hydrophobicity of the collector molecule itself. This can result in stronger adsorption and a more hydrophobic mineral surface, which can enhance flotation recovery. Studies on other thiol collectors have shown a positive correlation between the length of the hydrocarbon chain and the hydrophobicity imparted to the mineral surface.
However, the relationship is not always straightforward. While longer alkyl chains can increase the collecting power, they may decrease the selectivity against other sulfide minerals. Diethyl dithiophosphate, with its relatively short ethyl groups, often provides a good balance between collecting power and selectivity, which is why it is widely used. Extremely low enthalpies of adsorption have been observed for diethyl-dithiophosphate on some sulfide minerals, yet it can still yield high recoveries, suggesting that the interaction mechanism is complex and not solely dictated by the strength of the initial adsorption.
Spectroscopic Characterization of Adsorbed Species
To understand the nature of the adsorbed diethyl dithiophosphate on mineral surfaces, various spectroscopic techniques are employed. These methods provide direct evidence of the chemical species formed at the solid-liquid interface.
Solid-state ³¹P Cross-Polarization/Magic Angle Spinning (CP/MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing phosphorus-containing compounds in the solid state. It can provide information about the chemical environment of the phosphorus atom in the diethyl dithiophosphate molecule when it is adsorbed on a mineral surface.
The chemical shift in the ³¹P NMR spectrum is sensitive to the electronic environment around the phosphorus nucleus. Changes in the chemical shift upon adsorption can indicate the formation of a new chemical bond with the mineral surface. Furthermore, the shape of the NMR signal can provide information about the symmetry of the phosphorus site, which can help to distinguish between different coordination modes (bridging vs. terminal).
Table 1: Representative ³¹P NMR Data for a Related Copper(I) Diethyl Dithiophosphate Complex
| Compound | 31P MAS NMR Chemical Shift (ppm) |
|---|
Note: This data is for a model complex and may differ from the chemical shifts of diethyl dithiophosphate adsorbed on a mineral surface.
In-situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that are highly sensitive to the molecular structure of adsorbed species at a solid-liquid interface. They can be used to monitor the adsorption process in real-time and identify the chemical nature of the adsorbed layer.
In-situ ATR-FTIR spectroscopy has been successfully used to study the adsorption of dialkyldithiophosphates on sulfide mineral surfaces. diva-portal.org In a study investigating the adsorption of dialkyldithiophosphates on a zinc sulfide (ZnS) film, specific vibrational bands corresponding to the adsorbed collector were identified. diva-portal.org Although the detailed study focused on the dibutyl derivative, it provides a framework for understanding the expected spectral changes for diethyl dithiophosphate. The key vibrational modes of the dithiophosphate group, such as the P=S and P-O-C stretches, are particularly informative. Changes in the position and intensity of these bands upon adsorption provide direct evidence of chemisorption and can give clues about the coordination geometry.
Raman spectroscopy is another valuable tool for studying the adsorption of dithiophosphates. It is particularly sensitive to the vibrations of the S-S and Cu-S bonds that may be formed on the surface of minerals like chalcocite. Raman spectra of Cu₂S show characteristic peaks that can be monitored during the adsorption process. researchgate.net The appearance of new peaks or shifts in existing peaks can be attributed to the formation of copper diethyl dithiophosphate species on the surface.
Table 2: Expected Vibrational Bands for Diethyl Dithiophosphate Adsorption Analysis
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Provided |
|---|---|---|---|
| P=S stretching | 650 - 700 | FTIR, Raman | Indicates the presence of the dithiophosphate group and changes upon coordination. |
| P-O-C stretching | 950 - 1050 | FTIR | Sensitive to the conformation of the ethyl groups and the interaction with the surface. |
| C-H stretching | 2800 - 3000 | FTIR | Can provide information on the orientation and packing of the alkyl chains. |
Note: The exact positions of the vibrational bands will depend on the specific mineral surface and the experimental conditions.
Environmental Transformation and Advanced Analytical Methodologies in Research
Environmental Fate and Degradation Pathways
Potassium diethyl dithiophosphate (B1263838), upon its release into the environment, is subject to various degradation processes that determine its persistence and potential impact. These processes involve both biological and chemical mechanisms, leading to the formation of various metabolites and transformation products.
Bacterial and Microbial Degradation Mechanisms (e.g., via Acid Phosphodiesterase Activity)
The biodegradation of diethyl dithiophosphate is a key process in its environmental breakdown. Studies have shown that several bacterial strains are capable of utilizing this compound as a source of phosphorus. Research on the breakdown of the closely related sodium O,O-diethyl dithiophosphate has identified bacterial strains from genera such as Aeromonas, Pseudomonas, Flavobacterium, and Bacillus as being capable of its degradation. nih.gov
The initial step in this microbial degradation is believed to be enzymatic. Specifically, an acid phosphodiesterase has been identified in cell-free extracts of bacteria that demonstrate enhanced activity when grown in a medium where O,O-diethyl dithiophosphate is the sole phosphorus source. nih.gov This suggests that the enzyme plays a crucial role in initiating the breakdown of the compound. The degradation proceeds through the successive formation of intermediate products.
Chemical Hydrolysis in Aqueous Environments and Metabolite Formation
In aqueous environments, potassium diethyl dithiophosphate can undergo chemical hydrolysis. This process is influenced by factors such as pH and temperature. The hydrolysis of dithiophosphates, in general, is a significant degradation pathway. The metabolism of organophosphates, a broader class to which diethyl dithiophosphate belongs, primarily occurs through oxidation and hydrolysis via esterases. isotope.com
The hydrolysis of the dithiophosphate can lead to the formation of various metabolites. While specific data for the potassium salt is limited, the general hydrolysis pathway for dialkoxydithiophosphates involves the breaking of the phosphorus-sulfur or phosphorus-oxygen bonds. This process can be accelerated at higher temperatures.
Transformation Products in Soil and Water Systems (e.g., ethanol, aldehydes, orthophosphate)
The degradation of potassium diethyl dithiophosphate in soil and water systems results in the formation of several transformation products. The bacterial degradation of sodium O,O-diethyl dithiophosphate has been shown to produce a sequence of transformation products, starting with ethanol, followed by the formation of an aldehyde, and ultimately leading to orthophosphate. nih.gov These breakdown products are generally less complex and more readily assimilated into natural biogeochemical cycles.
The dissipation of pesticides and related compounds in soil is a complex process influenced by the soil's physical and chemical properties as well as its microbial activity. The formation and subsequent dissipation of transformation products are key aspects of assessing the environmental fate of the parent compound.
Advanced Analytical Techniques for Trace Analysis in Environmental Matrices
The detection and quantification of potassium diethyl dithiophosphate and its transformation products in complex environmental samples such as soil and water require sensitive and specific analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection of Residues
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of pesticide residues and their metabolites in environmental samples. aensiweb.comreading.ac.uk For the analysis of non-volatile or polar compounds like the salts of diethyl dithiophosphate, a derivatization step is often necessary to convert the analyte into a more volatile form suitable for GC analysis.
The analysis of diethyl dithiophosphate (DEDTP) as a metabolite of organophosphate pesticides has been demonstrated in various biological and environmental matrices. These methods often involve an extraction step to isolate the analyte from the sample matrix, followed by derivatization and subsequent analysis by GC-MS. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly important for detecting trace levels of residues in complex matrices like soil. aensiweb.com
Table 1: GC-MS Parameters for Analysis of Related Compounds
| Parameter | Setting | Reference |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.250 mm, 0.25 µm) | nih.gov |
| Carrier Gas | Helium or Hydrogen | hpst.cz |
| Injection Mode | Splitless or Pulsed Splitless | aensiweb.com |
| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) | researchgate.net |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | aensiweb.com |
Nuclear Magnetic Resonance (NMR) for Monitoring Transformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the transformation of chemical compounds over time. ³¹P NMR, in particular, is highly effective for monitoring the hydrolysis of phosphorus-containing compounds like dithiophosphates.
Studies have utilized ³¹P NMR to investigate the kinetics of dithiophosphate hydrolysis. By dissolving the compound in a suitable solvent (such as a mixture of water and deuterium (B1214612) oxide) and periodically acquiring NMR spectra, the disappearance of the parent compound and the appearance of hydrolysis products can be tracked. This allows for the determination of reaction rates and the identification of intermediate species formed during the degradation process.
Utilization of Stable Isotope Labeled Compounds as Reference Standards
In environmental science, the accurate quantification and tracing of pollutants are paramount. Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful technique for tracking the sources and understanding the transformation pathways of organic pollutants in various environmental matrices. nih.gov This methodology relies on the use of stable isotope-labeled compounds as internal standards to ensure analytical precision.
For the analysis of potassium diethyl dithiophosphate, a deuterated form, O,O-Diethyl dithiophosphate, potassium salt (diethyl-D₁₀), is available as a reference material. isotope.com This labeled compound, where the ten hydrogen atoms in the two ethyl groups are replaced with deuterium, has a distinct molecular weight, allowing it to be differentiated from the unlabeled native compound by mass spectrometry. isotope.com
In practice, a known quantity of the diethyl-D₁₀ standard is added to an environmental sample (such as water or soil) prior to extraction and analysis. During analysis, typically by gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS), the ratio of the native compound to the labeled standard is measured. This allows for precise quantification by correcting for any loss of the target analyte during sample preparation and analysis. The use of such standards is crucial for applications in environmental forensics and for monitoring the fate of pesticides and industrial chemicals in the environment. nih.gov
Research on Wastewater Treatment Processes
Diethyl dithiophosphate (DEDTP) is an organophosphorus compound used as a collector in the flotation of sulfide (B99878) minerals. Consequently, residual DEDTP and its by-products can be present in the wastewater from mining and mineral processing operations, posing an environmental challenge due to its toxicity. Research has focused on various methods to remove this compound from wastewater.
Reactivity in Removal of Organic Pollutants and Phosphorus
As an organic phosphorus compound, the removal of diethyl dithiophosphate from wastewater inherently addresses both organic and phosphorus contamination. mdpi.com Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies based on the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). researchgate.netmdpi.com These processes are designed to mineralize recalcitrant organic compounds into simpler, less harmful substances like CO₂, water, and inorganic ions. mdpi.com While DEDTP is not explicitly mentioned in broad reviews of AOPs, as an organic pollutant, it is susceptible to degradation by the strong, non-selective oxidizing power of hydroxyl radicals generated through methods like ozonation, UV/H₂O₂ processes, or Fenton reactions. researchgate.netusp.br
A specific treatment methodology studied for DEDTP removal is ion flotation. In this process, the reactivity of DEDTP is leveraged for its separation. The DEDTP anion engages in electrostatic interactions with a cationic surfactant, such as N-Cetyl-N,N,N-trimethyl-ammonium bromide (CTAB). Turbidity studies have shown that DEDTP and CTAB form 1:2 complexes at an alkaline pH of 10. These newly formed, less soluble complexes are then removed from the water by being adsorbed onto the surface of air bubbles and carried to the surface as foam, which is then separated. The efficiency of this removal is therefore dependent on the electrostatic interactions between the DEDTP pollutant and the surfactant collector.
Optimized Conditions for Remediation Applications
The effectiveness of removing diethyl dithiophosphate from synthetic wastewater via ion flotation has been shown to be highly dependent on several key operating parameters. Research has identified optimized conditions to maximize the removal efficiency of DEDTP.
One study investigating the removal of DEDTP using CTAB as a collector found that a removal percentage of 91% could be achieved under specific optimized conditions. The efficiency increased significantly when the pH was raised from 6 to 10. The optimal conditions determined by this research are detailed in the table below.
Optimized Conditions for Diethyl Dithiophosphate Removal by Ion Flotation
| Parameter | Optimized Value |
|---|---|
| pH | 10 |
| Collector Dosage (CTAB) | 1.09 x 10⁻³ M |
| Impeller Speed | 850 rpm |
| Conditioning Time | 3 min |
Data sourced from a study on DEDTP removal from synthetic wastewater.
These findings demonstrate that by carefully controlling the process variables, ion flotation can be an effective technique for the remediation of water contaminated with diethyl dithiophosphate.
Table of Chemical Compounds
| Compound Name | Formula |
|---|---|
| Diethyl dithiophosphate, potassium salt | C₄H₁₀KO₂PS₂ |
| O,O-Diethyl dithiophosphate, potassium salt (diethyl-D₁₀) | C₄D₁₀KO₂PS₂ |
| N-Cetyl-N,N,N-trimethyl-ammonium bromide (CTAB) | C₁₉H₄₂BrN |
| Hydrogen Peroxide | H₂O₂ |
Specialized Applications and Emerging Research Frontiers
Role as an Intermediate in Complex Organic Synthesis
Potassium diethyl dithiophosphate (B1263838) and its parent acid, O,O-diethyl dithiophosphoric acid, serve as versatile intermediates in the synthesis of various organophosphorus and sulfur-containing compounds. Their reactivity allows for the introduction of the dithiophosphate moiety or for the compound to act as a sulfur-transfer agent in complex molecular constructions.
Synthesis of Phosphorylated Thioamides and Polysaccharides
The synthesis of thioamides, which are important structural motifs in medicinal chemistry and materials science, can be achieved using dithiophosphoric acid derivatives. A convenient one-pot method has been developed for converting aldehydes and ketones into thioamides. researchgate.net This process involves the initial formation of an oxime, followed by deoxygenative thioamidation using O,O-diethyl dithiophosphoric acid, which functions as both an acid catalyst and a sulfur source. researchgate.net This method is also applicable for the conversion of amides and nitriles into their corresponding thioamides. researchgate.net
Furthermore, a direct and atom-economical, three-component synthesis of phosphoryl thioamides has been developed from phosphinic chlorides, elemental sulfur, and aliphatic amines. researchgate.net This metal-free approach demonstrates the utility of sulfur and phosphorus precursors in creating complex thioamides with high yields. researchgate.net
Phosphorylation is a common chemical modification technique used to enhance the biological activity and physicochemical properties of polysaccharides. researchgate.netnih.gov This process involves replacing hydroxyl groups on the sugar units with phosphate (B84403) groups, which can impart or improve properties such as antioxidant and antitumor effects. researchgate.netnih.govnih.gov While various phosphorylating agents are used, including phosphorus oxychloride and phosphoric acid, the direct use of potassium diethyl dithiophosphate for the phosphorylation of polysaccharides is not prominently described in recent literature. researchgate.net
Strategies for Phosphorothioate (B77711) Synthesis
Phosphorothioates are a class of organophosphorus compounds with significant applications as pesticides and potential chemotherapeutic agents. nih.govresearchgate.net The synthesis of these molecules has been a key area of research, with thiophosphate salts playing a central role.
A primary route to phosphorothioates involves the reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. researchgate.net This reaction proceeds through the formation of an O,O'-dialkyl thiophosphate anion, such as the diethyl thiophosphate anion derived from its potassium or ammonium (B1175870) salt. researchgate.net Studies using the ambident nucleophile ammonium O,O'-diethyl thiophosphate have shown that its reaction with soft electrophiles like benzyl (B1604629) halides results exclusively in S-alkylation, yielding the desired phosphorothioate product. nih.govresearchgate.net Conversely, reaction with a hard electrophile like benzoyl chloride leads to O-acylation. nih.govresearchgate.net
Modern synthetic strategies have focused on developing more efficient, one-pot procedures. An effective method involves the reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina (B75360) under solvent-free microwave irradiation. nih.govresearchgate.net This process generates triethylammonium (B8662869) O,O'-diethyl thiophosphate in situ, which then reacts with the alkyl halide to form the phosphorothioate in good yields. nih.gov
| Parameter | Synthesis of Phosphorothioates |
| Starting Materials | Diethyl phosphite, Alkyl halides, Triethylamine, Sulfur, Alumina |
| Key Intermediate | Triethylammonium O,O'-diethyl thiophosphate |
| Reaction Conditions | Solvent-free, Microwave irradiation |
| Primary Product | S-alkylated Phosphorothioates |
| Advantage | Simple, efficient, one-pot general method |
This interactive table summarizes a modern, one-pot synthesis strategy for phosphorothioates.
Investigation as a Corrosion Inhibitor in Materials Science
Dialkyl dithiophosphates, particularly their zinc salts (ZDDPs), are well-established as effective anti-corrosion additives. cn-lubricantadditive.com The principles underlying their function can be extended to other salts, including potassium diethyl dithiophosphate, in the broader context of organic corrosion inhibitors (OCIs) for protecting metallic surfaces. mdpi.com These inhibitors function by forming thin protective films on the metal, which can be just a few nanometers thick, through processes of adsorption and chemical interaction. mdpi.com
The interaction of dithiophosphates with metal surfaces can be understood through the lens of hard and soft acid-base (HSAB) theory. researchgate.net The dithiophosphate ion is considered a soft base, which allows it to bind effectively with soft acid sites on metal surfaces or with soft metal cations. researchgate.net In the case of steel, phosphate-based inhibitors are known to promote the precipitation of a protective iron phosphate layer, which acts as a barrier to hinder the corrosion process. nih.gov
Mechanisms of Metal Surface Protection
The protective mechanism of dithiophosphates and other OCIs involves the formation of a passivating layer that isolates the metal from the corrosive environment. This layer can be formed through several mechanisms:
Chemisorption: The inhibitor molecules chemically adsorb onto the metal surface, forming a stable, monomolecular layer. This is often the initial step in the protection process. mdpi.comresearchgate.net
Film Formation: A more complex protective film can be formed, consisting of complex compounds between metal cations and the inhibitor anions. For phosphate-based inhibitors, this can result in a polymeric film of metal-phosphate complexes on the surface. mdpi.comnih.gov
Electrochemical Interactions: On sulfide (B99878) minerals and certain metals, the interaction can be electrochemical. This may involve the oxidation of the mineral or metal surface, followed by the precipitation of a metal-collector complex. researchgate.net
These mechanisms effectively create a barrier that prevents corrosive agents from reaching the metal surface, thereby inhibiting the anodic (metal dissolution) and/or cathodic (oxygen reduction) reactions that drive corrosion. nih.gov
Research in Lubricant Additive Chemistry (e.g., anti-oxidant, anti-wear properties of related dithiophosphates)
Research into lubricant additive chemistry has extensively focused on dialkyl dithiophosphates, with zinc dialkyldithiophosphates (ZDDPs) being the most widely used and studied multifunctional additives for over 70 years. lubricatin.comresearchgate.netbohrium.com These compounds are prized for their ability to impart anti-wear, antioxidant, and anti-corrosion properties to lubricating oils. mdpi.comprecisionlubrication.comganeshbenzoplast.com
The primary function of ZDDP as an anti-wear additive is its ability to form a protective tribofilm on metal surfaces under conditions of high pressure and temperature, such as those found in an engine. bohrium.comprecisionlubrication.com This film, typically composed of long-chain zinc polyphosphates layered over iron and zinc sulfides, acts as a sacrificial barrier that prevents direct metal-to-metal contact and reduces wear. precisionlubrication.com
As antioxidants, dithiophosphates work by delaying the oxidative degradation of the lubricant, which can lead to the formation of sludge, an increase in viscosity, and the generation of corrosive acids. lubricatin.com They achieve this by neutralizing free radicals and breaking the oxidation chain reaction. lubricatin.com The dual functionality of ZDDPs makes them highly effective and difficult to replace, though concerns about their sulfur and phosphorus content have driven research into alternatives. mdpi.com
| Additive Type | Primary Function | Key Examples |
| Anti-Wear Additives | Minimize metal-to-metal contact and wear by forming a protective surface film. | Zinc Dialkyldithiophosphate (ZDDP), Molybdenum Dithiocarbamate (B8719985) (MoDTC) lubricatin.com |
| Antioxidants | Delay oil oxidation, preventing sludge formation and viscosity increase. | Aminic Antioxidants, Phenolic Antioxidants, ZDDP lubricatin.commdpi.comganeshbenzoplast.com |
| Detergents | Neutralize acids and keep surfaces clean by preventing deposit formation. | Calcium Sulfonates, Salicylates lubricatin.com |
This interactive table compares the functions of major lubricant additive types, highlighting the multifunctional role of dithiophosphates.
Q & A
Q. What are the established synthetic routes for preparing diethyl dithiophosphate, potassium salt, and how do reaction conditions influence yield?
this compound, is typically synthesized via nucleophilic substitution using O,O′-diethyl chlorothiophosphate with potassium hydroxide or potassium salts in anhydrous solvents like acetonitrile. Triethylamine (EtN) is often employed as a base to neutralize HCl byproducts. For example, reacting O,O′-diethyl chlorothiophosphate with potassium iodide in CHCN/EtN at room temperature yields the potassium salt with ~52% efficiency . Critical factors include:
- Solvent purity : Anhydrous conditions prevent hydrolysis.
- Stoichiometry : Excess potassium salt ensures complete substitution.
- Temperature : Room temperature minimizes side reactions.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key parameters include P–S bond lengths (mean 1.987 Å) and hydrogen-bonding networks. For the ammonium analog, P–S distances are 1.972–1.975 Å, and N–H···S interactions form layered crystal structures . Complementary techniques:
Q. What are the primary applications of this compound in coordination chemistry?
The (CHO)PS ligand coordinates with transition metals (e.g., Mo, Cu) to form complexes for catalytic or material science applications. Over 340 CSD entries exist for such complexes, often with row 6 metals. The ligand’s thiophilic nature enables stabilization of metal-sulfur clusters .
Advanced Research Questions
Q. How do hydrolysis kinetics of diethyl dithiophosphate salts vary with counterions or substituents, and what mechanistic insights exist?
Hydrolysis rates depend on the counterion and substituent electronic effects. For example:
Q. What contradictions exist in structural databases regarding diethyl dithiophosphate salts, and how can researchers address these gaps?
While the Cambridge Structural Database (CSD) lacks entries for simple potassium salts, the ammonium analog’s structure is well-documented (P–S: 1.972–1.975 Å, layered hydrogen-bonded networks) . The potassium salt (CAS 3454-66-8) is listed in chemical inventories but lacks crystallographic data, suggesting a need for targeted structural studies . Researchers should:
- Prioritize single-crystal growth (e.g., slow evaporation from acetone/water).
- Compare experimental P–S bond lengths with computational models (DFT).
Q. How is this compound utilized in analytical chemistry for trace metal detection?
The ligand’s thiophilic properties enable selective chelation of heavy metals (e.g., As, Pb, Cd) in environmental or biological samples. For example:
Q. What role does this compound play in flotation chemistry for mineral extraction?
In froth flotation, potassium diethyl dithiophosphate enhances hydrophobicity of copper minerals when mixed with xanthates. Optimal extraction occurs at specific ratios (e.g., potassium butyl xanthate + sodium dibutyl dithiophosphate), achieving >90% copper recovery via synergistic adsorption at mineral surfaces .
Methodological Challenges and Data Interpretation
Q. How can researchers resolve batch-to-batch variability in ligand purity for coordination studies?
Variability arises from residual solvents or counterions. Mitigation strategies:
Q. What precautions are necessary when handling diethyl dithiophosphate salts in biological assays?
- Toxicity : Hydrolysis releases HS, requiring fume hood use .
- Interference : Phosphate buffers may compete with ligand-metal binding; use HEPES or Tris buffers instead .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
